Mal-PEG10-Boc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H55NO14 |

|---|---|

Molecular Weight |

665.8 g/mol |

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C31H55NO14/c1-31(2,3)46-30(35)6-8-36-10-12-38-14-16-40-18-20-42-22-24-44-26-27-45-25-23-43-21-19-41-17-15-39-13-11-37-9-7-32-28(33)4-5-29(32)34/h4-5H,6-27H2,1-3H3 |

InChI Key |

YSLOAVABEOEZJM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Mal-PEG10-Boc: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PEG10-Boc is a heterobifunctional crosslinker that is instrumental in the fields of bioconjugation, drug delivery, and the development of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This linker is characterized by three essential components: a maleimide group for thiol-selective conjugation, a hydrophilic 10-unit polyethylene glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. This unique architecture provides a versatile platform for the precise and controlled assembly of complex biomolecules.

The maleimide moiety allows for specific and stable covalent bond formation with sulfhydryl groups, commonly found in cysteine residues of proteins and peptides.[1] The PEG10 spacer enhances the aqueous solubility of the linker and the resulting conjugate, which can improve pharmacokinetic properties and reduce non-specific aggregation.[2] The Boc protecting group provides an orthogonal handle for subsequent modifications; it is stable under various conditions but can be efficiently removed under mild acidic conditions to reveal a primary amine for further conjugation.[3][4] This guide provides a comprehensive overview of the technical data, experimental protocols, and applications of this compound and its derivatives.

Core Structure and Properties

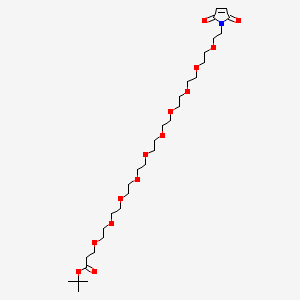

The designation "this compound" typically refers to a molecule where a maleimide group is attached to one end of a 10-unit polyethylene glycol chain, and a Boc-protected amine is at the other end. This structure is formally named Maleimide-PEG10-NH-Boc .

Caption: Chemical Structure of Mal-PEG10-NH-Boc.

Quantitative Data

The following table summarizes the key quantitative properties of this compound and related structures. Data is aggregated from various commercial suppliers for representative purposes.

| Property | Value | Notes |

| Compound Name | Mal-PEG10-NH-Boc | Also referred to as Maleimide-PEG10-NH-Boc |

| Molecular Formula | C₃₁H₅₂N₂O₁₄ (example for Mal-NH-PEG10-COOH) | Varies slightly based on the exact linker terminus before maleimide functionalization. |

| Molecular Weight | ~700 - 800 g/mol (typical range) | Specific MW for Mal-NH-PEG10-COOH is 680.74 g/mol . The Boc-NH-PEG10-NH2 precursor has a MW of 600.74 g/mol . |

| Purity | ≥95% | As determined by HPLC or NMR. |

| Appearance | White to off-white solid or viscous liquid | Dependent on molecular weight and purity. |

| Solubility | Soluble in DMSO, DMF, DCM | Soluble in most organic solvents and aqueous buffers. |

| Storage Conditions | -20°C, protect from moisture and light | Recommended for long-term stability. |

Key Applications and Mechanisms of Action

This compound is a cornerstone linker in the construction of ADCs and PROTACs, enabling the precise connection of antibodies or targeting ligands to therapeutic payloads or E3 ligase recruiters.

Antibody-Drug Conjugates (ADCs)

In ADC development, the linker plays a critical role in connecting a monoclonal antibody to a potent cytotoxic drug. The PEG component of the linker improves the ADC's solubility and pharmacokinetic profile.

The general mechanism involves:

-

Targeting: The ADC circulates in the bloodstream and the antibody component binds specifically to an antigen on the surface of a cancer cell.

-

Internalization: The cell internalizes the ADC-antigen complex.

-

Payload Release: Inside the cell, the linker is cleaved (if cleavable) or the antibody is degraded, releasing the cytotoxic payload.

-

Cell Death: The payload exerts its cytotoxic effect, leading to the death of the cancer cell.

Caption: Mechanism of Action for an Antibody-Drug Conjugate (ADC).

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that hijack the body's own ubiquitin-proteasome system to induce the degradation of a specific target protein. The linker's length and flexibility are critical for enabling the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.

The mechanism proceeds as follows:

-

Ternary Complex Formation: The PROTAC simultaneously binds to the Protein of Interest (POI) and an E3 ligase, forming a POI-PROTAC-E3 ligase ternary complex.

-

Ubiquitination: The E3 ligase transfers ubiquitin molecules to the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the proteasome.

-

Recycling: The PROTAC is released and can induce the degradation of another POI molecule.

Caption: Mechanism of Action for a PROTAC Molecule.

Experimental Protocols

The use of this compound involves a sequential, two-stage conjugation strategy: an initial thiol-reactive conjugation via the maleimide group, followed by deprotection of the Boc group to enable a second conjugation at the newly exposed amine.

Protocol 1: Maleimide-Thiol Conjugation

This protocol details the conjugation of the maleimide group to a thiol-containing molecule, such as a reduced antibody.

Materials:

-

Thiol-containing protein (e.g., antibody)

-

This compound

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed

-

Quenching Reagent: Cysteine or β-mercaptoethanol

-

Anhydrous DMSO or DMF

-

Desalting column (e.g., Sephadex G-25)

Workflow Diagram:

Caption: Experimental Workflow for Maleimide-Thiol Conjugation.

Procedure:

-

Protein Reduction (if necessary):

-

Dissolve the antibody in degassed Conjugation Buffer to a concentration of 1-10 mg/mL.

-

Add a 10- to 20-fold molar excess of TCEP to the antibody solution.

-

Incubate at 37°C for 30-90 minutes under an inert atmosphere (e.g., nitrogen) to reduce disulfide bonds and generate free thiols.

-

-

Purification of Reduced Protein:

-

Immediately following reduction, remove excess TCEP using a desalting column equilibrated with degassed Conjugation Buffer. This step is critical to prevent re-oxidation of the thiol groups.

-

-

Conjugation Reaction:

-

Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.

-

Add a 10- to 20-fold molar excess of the this compound solution to the purified, reduced antibody.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

-

-

Quenching and Final Purification:

-

Quench any unreacted maleimide groups by adding an excess of a thiol-containing reagent like cysteine and incubating for 15-30 minutes.

-

Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted linker and quenching reagent.

-

Protocol 2: Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to expose a primary amine for subsequent conjugation.

Materials:

-

Boc-protected PEG conjugate

-

Trifluoroacetic Acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Scavenger (optional): Triisopropylsilane (TIS)

-

Diethyl ether (for precipitation)

-

Saturated sodium bicarbonate solution (for neutralization)

Workflow Diagram:

References

An In-depth Technical Guide to the Synthesis of Mal-PEG10-Boc Linker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the Maleimide-PEG10-Boc (Mal-PEG10-Boc) linker, a heterobifunctional molecule of significant interest in bioconjugation and drug development. This linker incorporates a maleimide group for thiol-selective conjugation, a hydrophilic 10-unit polyethylene glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, and a Boc-protected amine for subsequent coupling reactions. This guide details a plausible and robust synthetic route, experimental protocols, and expected characterization data.

Overview of the Synthetic Strategy

The synthesis of this compound is proposed as a two-step process commencing with the commercially available t-Boc-N-amido-PEG10-amine. The primary amine of this starting material is reacted with maleic anhydride to form an intermediate maleamic acid. Subsequent dehydration of the maleamic acid yields the final maleimide ring, completing the synthesis of the target linker.

Experimental Protocols

This section provides detailed methodologies for the key steps in the synthesis of this compound.

Materials and Methods

| Reagent/Material | Grade | Supplier |

| t-Boc-N-amido-PEG10-amine | ≥95% | Commercially Available |

| Maleic Anhydride | Reagent Grade | Standard Chemical Supplier |

| N,N-Dimethylformamide (DMF) | Anhydrous | Standard Chemical Supplier |

| Acetic Anhydride | Reagent Grade | Standard Chemical Supplier |

| Sodium Acetate | Anhydrous | Standard Chemical Supplier |

| Dichloromethane (DCM) | HPLC Grade | Standard Chemical Supplier |

| Ethyl Acetate (EtOAc) | HPLC Grade | Standard Chemical Supplier |

| Hexanes | HPLC Grade | Standard Chemical Supplier |

| Saturated Sodium Bicarbonate Solution | Prepared in-house | |

| Brine | Prepared in-house | |

| Anhydrous Sodium Sulfate | Standard Chemical Supplier | |

| Silica Gel | 230-400 mesh | Standard Chemical Supplier |

Step 1: Synthesis of Boc-NH-PEG10-maleamic acid

-

In a clean, dry round-bottom flask, dissolve t-Boc-N-amido-PEG10-amine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

To this solution, add maleic anhydride (1.1 eq).

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting amine.

-

Upon completion, the resulting solution containing the Boc-NH-PEG10-maleamic acid is typically used directly in the next step without purification.

Step 2: Cyclization to this compound

-

To the reaction mixture from Step 1, add acetic anhydride (2.0 eq) and anhydrous sodium acetate (1.2 eq).

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

-

Monitor the formation of the maleimide product by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into cold water and extract the product with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volumes).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

Purify the crude this compound linker by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol. Collect the fractions containing the pure product and concentrate under reduced pressure to yield the final product as a viscous oil or a waxy solid.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the expected final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity (Expected) | Appearance (Expected) |

| t-Boc-N-amido-PEG10-amine | C27H56N2O12 | 600.75 | ≥95% | Pale Yellow Oily Matter |

| This compound | C31H58N2O13 | 682.80 | ≥95% | Viscous Oil or Waxy Solid |

Mandatory Visualizations

Synthetic Pathway

Solubility Profile of Mal-PEG10-Boc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PEG10-Boc is a heterobifunctional linker molecule integral to the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The solubility of this linker in various solvents is a critical parameter that influences its handling, reactivity, and the overall success of conjugation strategies. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, inferred from structurally analogous compounds, and presents a detailed experimental protocol for solubility determination.

Core Concepts: Structural Determinants of Solubility

The solubility of this compound is governed by the interplay of its three key structural components:

-

Maleimide Group: This functional group is crucial for covalent bond formation with thiol-containing molecules.[1][2] Its contribution to overall solubility is influenced by the surrounding chemical environment.

-

PEG10 Linker (Polyethylene Glycol): The ten-unit polyethylene glycol chain is highly flexible and hydrophilic.[3] This characteristic significantly enhances solubility in a broad spectrum of polar organic solvents and aqueous solutions.[3][4] The PEG chain's ability to form hydrogen bonds is a primary driver of its solubility profile.

-

Boc (tert-Butyloxycarbonyl) Group: This bulky, nonpolar protecting group provides stability and prevents unwanted reactions of the amine. It contributes to the molecule's solubility in lipophilic organic solvents.

Inferred Solubility of this compound

While direct quantitative solubility data for this compound is not extensively published, a strong predictive assessment can be made based on the known solubility of structurally similar PEGylated molecules. The following table summarizes the inferred solubility of this compound in common laboratory solvents.

| Solvent Classification | Solvent | Inferred Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | The polar nature of DMSO and its ability to act as a hydrogen bond acceptor make it an excellent solvent for the PEG chain. Structurally similar compounds show good solubility in DMSO. |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent capable of solvating the PEG and Boc moieties. Related N-Boc-PEG10-bromide is soluble in DMF. | |

| Acetone | Soluble | The polarity of acetone allows for favorable interactions with the PEG chain. N-Boc-PEG10-bromide is reported to be soluble in acetone. | |

| Chlorinated | Dichloromethane (DCM) | Soluble | The nonpolar character of DCM effectively dissolves the Boc group, while the PEG chain maintains sufficient interaction for overall solubility. Both N-Boc-PEG10-bromide and t-Boc-N-amido-PEG10-amine are soluble in DCM. |

| Chloroform | Soluble | Similar to DCM, chloroform is a good solvent for PEGylated compounds. | |

| Aqueous | Water | Soluble | The hydrophilic PEG10 chain is expected to confer significant water solubility. |

Experimental Protocol: Determining the Solubility of this compound

The following is a detailed methodology for the experimental determination of the solubility of this compound.

Objective: To determine the saturation solubility of this compound in a selected solvent at a specified temperature.

Materials:

-

This compound

-

Selected solvent (e.g., DMSO, Water)

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration.

-

Generation of Calibration Curve: Create a series of standard solutions of known concentrations by diluting the stock solution. Analyze these standards using HPLC to generate a calibration curve of peak area versus concentration.

-

Equilibration: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. This ensures that a saturated solution is formed.

-

Incubation: Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at a high speed to pellet the excess, undissolved solid.

-

Sample Preparation: Carefully withdraw an aliquot of the clear supernatant. Dilute the supernatant with the solvent to a concentration that falls within the range of the calibration curve.

-

HPLC Analysis: Analyze the diluted supernatant sample by HPLC under the same conditions used for the calibration curve.

-

Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the original concentration in the saturated supernatant by accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in utilizing and characterizing this compound, the following diagrams, generated using the DOT language, illustrate key workflows.

References

Mal-PEG10-Boc mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Mal-PEG10-Boc

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterobifunctional linker that plays a crucial role in modern bioconjugation strategies, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[][][3][4] Its "mechanism of action" is not a direct biological effect but rather a sophisticated chemical functionality that enables the precise and stable connection of two distinct molecular entities. This guide provides a detailed exploration of the chemical principles governing this compound's utility, its applications, and the experimental protocols for its use.

The structure of this compound consists of three key components: a maleimide group, a ten-unit polyethylene glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protected amine.[3] This combination of features provides a versatile tool for researchers to create complex biomolecular constructs with enhanced therapeutic potential.

Core Chemical Mechanism

The functionality of this compound is defined by the specific reactivity of its terminal groups. The overall mechanism is a two-step, orthogonal conjugation process that allows for the controlled assembly of bioconjugates.

Maleimide-Thiol Conjugation

The primary reactive site for initial bioconjugation is the maleimide group. Maleimides exhibit high selectivity for thiol (sulfhydryl) groups, which are present in the side chains of cysteine residues within proteins and peptides. The reaction proceeds via a Michael addition, where the nucleophilic thiol attacks one of the vinyl carbons of the maleimide ring. This results in the formation of a stable, covalent thioether bond.

This reaction is highly efficient under mild physiological conditions, typically at a pH range of 6.5 to 7.5. At this pH, the reaction with thiols is significantly faster than with other nucleophilic groups like amines, ensuring high specificity for cysteine residues. This site-specific conjugation is critical for creating homogeneous populations of bioconjugates with predictable properties and stoichiometries.

The Role of the PEG10 Spacer

The polyethylene glycol (PEG) spacer of ten ethylene glycol units serves several important functions:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain increases the aqueous solubility of the linker and the final bioconjugate, which is particularly beneficial when working with hydrophobic drugs or proteins.

-

Reduced Steric Hindrance: The flexible and extended nature of the PEG10 spacer provides spatial separation between the two conjugated molecules. This can be crucial for maintaining the biological activity of each component, for example, by preventing the drug from interfering with the antigen-binding site of an antibody.

-

Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains to molecules, is a well-established method for improving the pharmacokinetic properties of therapeutic proteins and peptides. The PEG spacer can help to increase the in vivo half-life of the conjugate by reducing renal clearance and protecting it from proteolytic degradation.

-

Reduced Immunogenicity: The PEG chain can shield the bioconjugate from the host immune system, thereby reducing its immunogenicity.

Boc-Protected Amine for Orthogonal Chemistry

The other end of the linker contains a primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a widely used protecting group in organic synthesis due to its stability under a variety of conditions and its facile removal under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).

This protected amine allows for an orthogonal conjugation strategy. After the initial conjugation via the maleimide-thiol reaction, the Boc group can be selectively removed to expose the primary amine. This newly available amine can then be used for a second conjugation reaction, for instance, by forming an amide bond with a carboxyl group or an NHS ester. This stepwise approach provides precise control over the assembly of complex bioconjugates.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in several areas of drug development:

-

Antibody-Drug Conjugates (ADCs): In ADC development, the maleimide group can be used to attach the linker to cysteine residues on a monoclonal antibody. Following deprotection of the Boc group, a cytotoxic drug can be conjugated to the exposed amine. The resulting ADC can then selectively deliver the cytotoxic payload to cancer cells that express the target antigen.

-

PROteolysis TArgeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This compound can serve as the linker connecting the target protein ligand and the E3 ligase ligand. The defined length of the PEG10 spacer is critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

-

Peptide and Protein Modification: The linker can be used for the site-specific modification of peptides and proteins to introduce new functionalities, such as fluorescent labels, imaging agents, or other bioactive molecules.

Quantitative Data

While specific quantitative data for this compound itself is not extensively published in the provided search results, the physicochemical properties of closely related and commercially available t-Boc-N-amido-PEG10 derivatives offer valuable insights.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| t-Boc-N-amido-PEG10-acid | C₂₈H₅₅NO₁₄ | 629.74 | Carboxyl group for amide bond formation. |

| t-Boc-N-amido-PEG10-NHS ester | C₃₂H₅₈N₂O₁₆ | 726.81 | NHS ester for reaction with primary amines. |

| m-PEG10-Boc | C₂₆H₅₂O₁₂ | 556.69 | A PEG-based PROTAC linker. |

Experimental Protocols

The following are generalized experimental protocols for the use of a Mal-PEG-Boc type linker in bioconjugation. Optimization will be required for specific applications.

Protocol 1: Maleimide-Thiol Conjugation

-

Protein Preparation: If necessary, reduce disulfide bonds in the protein (e.g., an antibody) to generate free thiol groups. This can be achieved by incubation with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). Subsequently, remove the reducing agent using a desalting column.

-

Reaction Setup: Dissolve the thiol-containing protein in a suitable buffer, typically with a pH between 6.5 and 7.5 (e.g., phosphate-buffered saline, PBS).

-

Linker Addition: Add the this compound linker to the protein solution. The molar ratio of linker to protein may need to be optimized to achieve the desired degree of labeling.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purification: Remove unreacted linker using dialysis, size-exclusion chromatography, or tangential flow filtration.

Protocol 2: Boc Deprotection

-

Dissolution: Dissolve the Boc-protected conjugate in an appropriate organic solvent such as dichloromethane (DCM) or dioxane. For protein conjugates, aqueous acidic conditions are used.

-

Acid Treatment: Add a solution of a strong acid, such as trifluoroacetic acid (TFA), to the dissolved conjugate. A typical concentration is 20-50% TFA in DCM.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature.

-

Removal of Acid: Remove the TFA and solvent, for example, by rotary evaporation or by precipitating the product with a non-polar solvent like cold diethyl ether.

-

Purification: Purify the deprotected conjugate using an appropriate method such as HPLC, dialysis, or a desalting column to remove residual acid and byproducts.

Protocol 3: Second Conjugation (e.g., with an NHS ester)

-

Reaction Setup: Dissolve the deprotected, amine-containing conjugate in a suitable buffer, typically with a pH between 7.2 and 8.5 (e.g., PBS or sodium bicarbonate buffer).

-

NHS Ester Addition: Add a solution of the NHS ester-activated molecule (e.g., a drug) to the conjugate solution with gentle mixing. The molar ratio will require optimization.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

Purification: Purify the final bioconjugate to remove unreacted molecules and byproducts using methods such as dialysis, size-exclusion chromatography, or HPLC.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the chemical mechanism and experimental workflow associated with this compound.

Caption: General workflow for bioconjugation using this compound.

Caption: Role of a PEG linker in a PROTAC-mediated protein degradation pathway.

References

The Strategic Role of the PEG10 Linker in PROTAC Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond traditional inhibition to induce the selective degradation of target proteins. The efficacy of these heterobifunctional molecules is critically dependent on the linker connecting the target protein-binding ligand and the E3 ligase-recruiting moiety. Among the diverse array of linker architectures, polyethylene glycol (PEG) linkers, particularly those with ten ethylene glycol units (PEG10), have garnered significant attention for their ability to favorably modulate the physicochemical and pharmacological properties of PROTACs. This technical guide provides a comprehensive analysis of the role of the PEG10 linker in PROTAC design, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and developmental processes.

The Multifaceted Influence of the PEG Linker

The linker in a PROTAC is far more than a simple spacer; it is a critical determinant of the molecule's overall performance. The length, composition, and flexibility of the linker profoundly impact a PROTAC's solubility, cell permeability, and its capacity to orchestrate a productive ternary complex between the target protein and the E3 ligase.[1][2] PEG linkers, composed of repeating ethylene glycol units, offer a unique combination of hydrophilicity and conformational flexibility, making them a popular choice in PROTAC design.[2][3]

Enhancing Solubility and Modulating Physicochemical Properties

A significant challenge in PROTAC development is their often-high molecular weight and lipophilicity, which can lead to poor aqueous solubility and bioavailability. The hydrophilic nature of PEG linkers effectively counteracts this, enhancing the solubility of the overall PROTAC molecule.[3] This improvement in solubility is crucial for formulation and in vivo applications. A longer PEG chain generally correlates with increased hydrophilicity.

Optimizing Ternary Complex Formation for Potent Degradation

The primary function of the linker is to facilitate the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). A linker that is too short may introduce steric hindrance, preventing the two proteins from coming together, while an excessively long and flexible linker might not effectively constrain the proteins in the optimal orientation for ubiquitin transfer. The length of the PEG linker is therefore a critical parameter that must be empirically optimized for each specific target and E3 ligase pair. Studies have shown that systematic variation of PEG linker length can have a dramatic impact on the degradation efficiency of a PROTAC, as measured by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).

Quantitative Impact of PEG Linker Length on PROTAC Efficacy

The following table summarizes quantitative data from a study on Bruton's tyrosine kinase (BTK) degraders, illustrating the impact of varying PEG linker length on degradation potency.

| PROTAC | Linker Composition | DC50 (nM) |

| BTK Degrader 1 | 0 PEG units | > 5000 |

| BTK Degrader 2 | 1 PEG unit | > 5000 |

| BTK Degrader 3 | 2 PEG units | ~1000 |

| BTK Degrader 4 | 3 PEG units | ~250 |

| BTK Degrader 5 | 4 PEG units | ~50 |

| BTK Degrader 6 | 5 PEG units | ~100 |

Data adapted from Zorba et al. This table clearly demonstrates the "linker-length dependent" effect on PROTAC efficacy, with a clear optimal length for achieving potent degradation.

Experimental Protocols

Synthesis of a PEG10-Containing PROTAC

This protocol outlines the solid-phase synthesis of a PROTAC utilizing a t-Boc-N-amido-PEG10-Br linker.

Materials:

-

E3 ligase ligand-functionalized resin (e.g., pomalidomide-resin)

-

t-Boc-N-amido-PEG10-Br

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Piperidine

-

Target of Interest (POI) ligand with a carboxylic acid

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

Procedure:

-

Resin Swelling and Deprotection: Swell the E3 ligase ligand-functionalized resin in DMF. If the resin is Fmoc-protected, treat with 20% piperidine in DMF to remove the protecting group.

-

Linker Coupling: To the resin, add a solution of t-Boc-N-amido-PEG10-Br (2 equivalents) and DIPEA (4 equivalents) in DMF. Shake the reaction mixture at room temperature for 24 hours. Wash the resin with DMF, DCM, and MeOH.

-

Boc Deprotection: Treat the resin with a 1:1 mixture of DCM and TFA for 2 hours to remove the Boc protecting group.

-

POI Ligand Coupling: To the resin, add a solution of the POI ligand (3 equivalents), HATU (3 equivalents), and DIPEA (6 equivalents) in DMF. Shake the mixture at room temperature for 16 hours. Wash the resin with DMF, DCM, and MeOH.

-

Cleavage: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water to release the final PROTAC.

-

Purification: Purify the crude PROTAC using reverse-phase HPLC.

Western Blot Analysis for Protein Degradation

This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.

-

Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH). Calculate DC50 and Dmax values from the dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the binding affinity and kinetics of the PROTAC to its target protein and the E3 ligase, as well as the formation of the ternary complex.

Procedure:

-

Chip Preparation: Immobilize one of the proteins (e.g., the E3 ligase) onto a sensor chip.

-

Binary Interaction Analysis: Flow the PROTAC at various concentrations over the chip to measure the kinetics of the binary interaction.

-

Ternary Complex Analysis: Flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface to measure the kinetics of ternary complex formation.

-

Data Analysis: Fit the sensorgram data to appropriate binding models to determine association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD).

Caco-2 Permeability Assay

This assay is used to assess the intestinal permeability of a PROTAC, providing an indication of its potential for oral bioavailability. This protocol is a general guideline and may require optimization for specific PROTACs due to their unique physicochemical properties.

Procedure:

-

Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to form a differentiated monolayer.

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

-

Permeability Assay: Add the PROTAC solution to the apical (A) side and measure its appearance on the basolateral (B) side over time (for A-to-B permeability). Conversely, add the PROTAC to the basolateral side and measure its appearance on the apical side (for B-to-A permeability).

-

Quantification: Analyze the concentration of the PROTAC in the receiver compartment at different time points using LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the PROTAC is a substrate for efflux transporters.

Visualizing Key Processes in PROTAC Development

The following diagrams, generated using the DOT language, illustrate the fundamental signaling pathway of PROTAC action and a typical workflow for PROTAC development.

References

The Strategic Imperative of the Boc Protecting Group in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bioconjugation, the precise control of reactive functional groups is paramount to the successful synthesis of complex biomolecules such as antibody-drug conjugates (ADCs), labeled proteins, and peptide-based therapeutics. Among the arsenal of chemical tools available, the tert-butoxycarbonyl (Boc) protecting group stands out as a cornerstone for amine protection. Its strategic application ensures the sequential and site-specific modification of biomolecules, preventing unwanted side reactions and maximizing the yield and purity of the final conjugate. This technical guide provides a comprehensive exploration of the function of the Boc protecting group in bioconjugation, detailing its mechanism of action, providing quantitative data, outlining experimental protocols, and illustrating its role in complex workflows.

Core Principles: The Chemistry and Function of the Boc Group

The primary role of the Boc group is to reversibly mask the nucleophilic nature of primary and secondary amines.[1][2] This is achieved by converting the amine into a carbamate, which is significantly less reactive.[3] The Boc group is prized for its stability under a wide range of conditions, including basic and nucleophilic environments, making it compatible with many common bioconjugation reactions.[3][4] However, its key advantage lies in its lability under mild acidic conditions, typically using trifluoroacetic acid (TFA), which allows for its selective removal without compromising the integrity of the broader biomolecule.

Mechanism of Protection and Deprotection

Boc Protection: The introduction of the Boc group is typically accomplished by reacting an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. The resulting tetrahedral intermediate collapses, leading to the formation of the Boc-protected amine, along with tert-butanol and carbon dioxide as byproducts.

Boc Deprotection: The removal of the Boc group is an acid-catalyzed process. Protonation of the carbonyl oxygen of the carbamate by a strong acid like TFA is the initial step. This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide. To prevent side reactions from the reactive tert-butyl cation, scavengers such as anisole or thioanisole are often added to the deprotection mixture.

Quantitative Data on Boc Protection and Deprotection Strategies

The efficiency of Boc protection and deprotection steps is critical for the overall success of a bioconjugation strategy. The following tables summarize key quantitative data related to the use of the Boc protecting group.

| Parameter | Condition | Result | Reference |

| Deprotection Reagent | 55% TFA in DCM | Average peptide purity was found to be 9% higher than with 100% TFA. | |

| 100% TFA | Can lead to increased formation of omission analogs due to insufficient resin swelling in solid-phase peptide synthesis. | ||

| Synthesis Yield | Angiotensin III (8 amino acids) via Boc-SPPS | 90% | |

| Leu-Enkephalin (5 amino acids) in aqueous media via Boc-SPPS | 89% | ||

| N-Boc Protection Yield | 1,2,3,6-Tetrahydropyridine with Boc₂O and NaHCO₃ | 89% | |

| 3-Azabicyclo[3.3.0]octane with Boc₂O and NaHCO₃ | 93% |

| Parameter | Boc Strategy (Ac-Cys(Acm)-Ser(Bzl)-NH₂) | Fmoc Strategy (Ac-Cys(Trt)-Ser(tBu)-NH₂) | Reference |

| Crude Purity (Typical) | 75-85% | 70-90% | |

| Overall Yield (Typical) | 50-70% | 60-80% |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of Boc protection and deprotection in a laboratory setting. The following protocols provide step-by-step instructions for key procedures.

Protocol 1: N-Boc Protection of a Primary Amine

This protocol describes a general procedure for the N-Boc protection of a primary amine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

Primary amine (1.0 mmol)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Methanol (MeOH))

-

Base (optional, e.g., Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃))

-

1 M HCl solution

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate or dichloromethane for extraction

Procedure:

-

Dissolve the primary amine (1.0 mmol) in the chosen solvent.

-

If using a base, add it to the stirred solution of the amine.

-

Add Boc₂O (1.1 mmol) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl (if a base was used), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the crude N-Boc protected amine.

-

Purify the product by column chromatography if necessary.

Protocol 2: Boc Deprotection in Solution Phase

This protocol outlines the removal of the Boc group from a bioconjugate in solution.

Materials:

-

Boc-protected bioconjugate

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Toluene (optional)

-

Diethyl ether (for precipitation)

Procedure:

-

Dissolve the Boc-protected bioconjugate in anhydrous DCM.

-

Add TFA to the solution. The concentration of TFA can range from 25% to 50% in DCM.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress using an appropriate analytical method such as TLC or LC-MS. Reaction times can vary from 30 minutes to several hours.

-

Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporation with toluene can aid in the removal of residual TFA.

-

The crude deprotected product can be purified by precipitation in a non-polar solvent like diethyl ether or by chromatography (e.g., HPLC).

Protocol 3: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol describes a single cycle of amino acid addition in Boc-SPPS.

Materials:

-

Resin-bound peptide with an N-terminal Boc group

-

50% TFA in DCM

-

DCM

-

N,N-Diisopropylethylamine (DIEA)

-

Boc-protected amino acid

-

Coupling reagent (e.g., Dicyclohexylcarbodiimide (DCC))

-

N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

Procedure:

-

Deprotection: Add a solution of 50% TFA in DCM to the resin and shake for 30 minutes to remove the N-terminal Boc group.

-

Washing: Wash the resin with DCM.

-

Neutralization: Neutralize the resulting ammonium salt with a solution of DIEA in DCM to liberate the free amine.

-

Washing: Wash the resin with DCM.

-

Coupling: Dissolve the next Boc-protected amino acid and a coupling reagent like DCC in DMF. Add the activated amino acid solution to the resin and shake for 2 hours to form the new peptide bond.

-

Washing: Wash the resin with DCM, DMF, and MeOH to remove excess reagents and byproducts.

-

Repeat the cycle for the subsequent amino acids in the peptide sequence.

Visualizing Workflows and Logical Relationships

Diagrams are essential for understanding the complex sequences of events in bioconjugation. The following Graphviz diagrams illustrate key processes involving the Boc protecting group.

References

An In-depth Technical Guide to Maleimide-Thiol Chemistry: Reactivity, Stability, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

The conjugation of maleimides with thiols represents a cornerstone of bioconjugation chemistry, prized for its efficiency and selectivity in creating stable covalent linkages between biomolecules. This Michael addition reaction is instrumental in the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and various other functionalized biomolecules.[1] This guide provides a comprehensive overview of the core principles governing maleimide-thiol reactivity, detailed experimental protocols, and a summary of quantitative data to inform the design and execution of successful conjugation strategies.

Core Principles of Maleimide-Thiol Reactivity

The reaction between a maleimide and a thiol proceeds via a Michael addition, where the nucleophilic thiol group attacks one of the carbon atoms of the maleimide's double bond.[2] This process is highly efficient and chemoselective for thiols, particularly within a specific pH range, leading to the formation of a stable succinimidyl thioether bond.[3][4]

Reaction Mechanism and Kinetics

The thiol-maleimide reaction is considered a "click chemistry" reaction due to its high yield, selectivity, and mild reaction conditions.[3] The reaction is driven by the electrophilicity of the maleimide's carbon-carbon double bond, which is activated by the two adjacent carbonyl groups. In polar solvents such as water or DMSO, the reaction can proceed efficiently without the need for a catalyst.

The rate of the reaction is dependent on several factors, including the pH of the medium and the pKa of the thiol. The active nucleophile is the thiolate anion (RS-), and its concentration increases with pH.

pH Dependence

The pH of the reaction buffer is a critical parameter that dictates both the rate and selectivity of the maleimide-thiol conjugation.

-

Optimal pH Range (6.5 - 7.5): This range offers the best compromise between reaction rate and selectivity for thiols. At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than the reaction with amines.

-

Acidic Conditions (pH < 6.5): The concentration of the reactive thiolate anion is reduced, leading to a significantly slower reaction rate.

-

Alkaline Conditions (pH > 7.5): The reaction with primary amines, such as the side chain of lysine residues, becomes a competitive side reaction, leading to a loss of selectivity. Furthermore, the maleimide group itself is susceptible to hydrolysis at higher pH, forming a non-reactive maleamic acid.

Stability of the Thioether Adduct

While the succinimidyl thioether bond is generally considered stable, it can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. This reversibility can be a significant issue, particularly in vivo, where the presence of endogenous thiols like glutathione can lead to thiol exchange reactions and "payload migration".

Several strategies have been developed to enhance the stability of the maleimide-thiol linkage:

-

Hydrolysis of the Succinimide Ring: After conjugation, the succinimide ring can be hydrolyzed to form a stable succinamic acid thioether. This ring-opened product is significantly more resistant to retro-Michael reactions. While this hydrolysis occurs spontaneously, the rate can be slow for common N-alkyl maleimides. The use of maleimides with electron-withdrawing N-substituents can accelerate this stabilizing hydrolysis.

-

Transcyclization: In the specific case of conjugation to an N-terminal cysteine, the initial adduct can undergo an intramolecular transcyclization to form a more stable six-membered thiazine ring structure.

-

Alternative Reagents: Novel thiol-reactive reagents, such as phenyloxadiazolyl methyl sulfones (PODS), have been developed to form highly stable linkages that are not susceptible to retro-Michael reactions.

Competing Reactions and Side Products

A thorough understanding of potential side reactions is crucial for optimizing conjugation efficiency and ensuring the homogeneity of the final product.

Maleimide Hydrolysis

The maleimide ring is susceptible to hydrolysis, particularly at pH values above 7.5. This reaction results in the formation of a maleamic acid derivative, which is unreactive towards thiols. Therefore, it is crucial to prepare aqueous solutions of maleimide-containing reagents immediately before use and to avoid storage in aqueous buffers.

Reaction with Amines

At pH values above 7.5, primary amines can react with the maleimide group, competing with the desired thiol reaction. This can lead to the formation of heterogeneous products, especially in proteins with numerous accessible lysine residues.

Thiazine Formation

When conjugating a maleimide to a peptide or protein with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide carbonyl group, leading to a rearrangement to a six-membered thiazine structure. This rearrangement is pH-dependent, with the rate increasing at basic pH. To avoid this, it is recommended to perform the conjugation at a slightly acidic pH (around 5) or to acetylate the N-terminal cysteine.

Quantitative Data Summary

The following tables summarize key quantitative data related to the reactivity and stability of maleimide-thiol adducts.

| Parameter | Value/Range | Conditions | Reference(s) |

| Optimal pH for Thiol Selectivity | 6.5 - 7.5 | Aqueous Buffer | |

| Relative Reaction Rate (Thiol vs. Amine) | ~1000:1 | pH 7.0 | |

| Optimal Maleimide:Thiol Molar Ratio (Peptide) | 2:1 | Room Temperature, 30 min, 10 mM HEPES pH 7.0 | |

| Optimal Maleimide:Thiol Molar Ratio (Nanobody) | 5:1 | Room Temperature, 2 h, PBS pH 7.4 | |

| Recommended Maleimide:Protein Molar Ratio (General) | 10:1 - 20:1 | Varies with protein |

| Adduct | Half-life (t1/2) | Conditions | Reference(s) |

| N-substituted Succinimide Thioethers (Ring-opened) | > 2 years | pH 7.4, 37°C | |

| Disulfide Bonds (for comparison) | 8 - 45 min | In the presence of glutathione |

Experimental Protocols

General Protocol for Maleimide-Thiol Conjugation to a Protein

This protocol provides a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule. Optimization of specific parameters such as molar ratios and incubation times may be required for each specific system.

Materials:

-

Thiol-containing protein

-

Maleimide-functionalized reagent

-

Reaction Buffer: Degassed 10-100 mM Phosphate, Tris, or HEPES, pH 7.0-7.5

-

Reducing agent (optional, e.g., TCEP - Tris(2-carboxyethyl)phosphine)

-

Anhydrous DMSO or DMF for dissolving the maleimide reagent

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. Note: DTT can also be used, but it must be removed before adding the maleimide reagent.

-

-

Maleimide Reagent Preparation:

-

Prepare a 10 mM stock solution of the maleimide-functionalized reagent in anhydrous DMSO or DMF.

-

-

Conjugation Reaction:

-

Add the maleimide stock solution to the protein solution to achieve the desired maleimide:protein molar ratio (a 10-20 fold molar excess is a good starting point).

-

Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. Protect from light if using a fluorescent maleimide dye.

-

-

Purification:

-

Remove excess, unreacted maleimide reagent using a suitable method such as size-exclusion chromatography (e.g., Zeba™ Spin desalting columns), dialysis, or HPLC.

-

-

Characterization:

-

Characterize the resulting conjugate using appropriate analytical techniques such as UV-Vis spectroscopy (to determine the degree of labeling), SDS-PAGE, mass spectrometry, or HPLC.

-

Protocol for Quantifying Free Thiols using Ellman's Reagent (DTNB)

This method can be used to determine the concentration of free thiols in a protein sample before and after conjugation.

Materials:

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

-

Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

-

Thiol-containing sample

-

Cysteine or other thiol standard for generating a standard curve

Procedure:

-

Prepare a stock solution of DTNB.

-

Prepare a standard curve using known concentrations of a thiol standard (e.g., cysteine).

-

Add the DTNB solution to the protein sample and the standards.

-

Incubate for a short period to allow for the reaction to complete.

-

Measure the absorbance at 412 nm.

-

Calculate the concentration of free thiols in the sample by comparing its absorbance to the standard curve.

Visualizations

The following diagrams illustrate the key chemical transformations and workflows discussed in this guide.

Caption: The Michael addition reaction of a maleimide with a thiol to form a stable succinimidyl thioether bond.

Caption: Competing side reactions of the maleimide functional group.

Caption: Pathways influencing the stability of the maleimide-thiol adduct.

Caption: A typical experimental workflow for maleimide-thiol conjugation.

References

Methodological & Application

Application Notes and Protocols for Mal-PEG10-Boc Conjugation to Cysteine Residues

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted modification of proteins and peptides is a cornerstone of modern drug development, diagnostics, and proteomics research. Site-specific conjugation allows for the precise attachment of moieties that can enhance therapeutic efficacy, improve pharmacokinetic profiles, or enable detection and imaging. The heterobifunctional linker, Maleimide-PEG10-tert-butyloxycarbonyl (Mal-PEG10-Boc), is a powerful tool for achieving such modifications. This linker features a maleimide group that selectively reacts with the thiol (sulfhydryl) group of cysteine residues, forming a stable thioether bond.[1][][3] The molecule also contains a polyethylene glycol (PEG) spacer of ten ethylene glycol units, which enhances solubility and can reduce immunogenicity.[4] The other end of the linker is capped with a tert-butyloxycarbonyl (Boc) protecting group, which can be removed under mild acidic conditions to reveal a primary amine for subsequent conjugation steps.[4]

These application notes provide a detailed protocol for the conjugation of this compound to cysteine residues on proteins or peptides, followed by the deprotection of the Boc group to enable further functionalization.

Principle of the Method

The conjugation process is a two-step procedure:

-

Thiol-Maleimide Conjugation: The maleimide group of this compound reacts with the sulfhydryl group of a cysteine residue via a Michael addition reaction. This reaction is highly specific for thiols at a pH range of 6.5-7.5 and proceeds efficiently under mild, physiological conditions.

-

Boc Deprotection: Following the initial conjugation, the Boc protecting group is removed by treatment with a mild acid, such as trifluoroacetic acid (TFA), to expose a primary amine. This newly available amine can then be used for further modification, such as the attachment of fluorescent dyes, targeting ligands, or cytotoxic drugs for the creation of antibody-drug conjugates (ADCs).

Quantitative Data Summary

The efficiency of the this compound conjugation is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of reactants. The following table summarizes typical reaction parameters and expected outcomes based on established maleimide-thiol conjugation chemistry.

| Parameter | Recommended Range | Remarks | Reference(s) |

| pH | 6.5 - 7.5 | Balances efficient thiol reactivity with minimizing hydrolysis of the maleimide group. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. | |

| Temperature | 4°C to 25°C | Room temperature is generally sufficient. Lower temperatures can be used to minimize potential side reactions. | |

| Reaction Time | 1 - 4 hours | The reaction is typically rapid, with significant conjugation occurring within the first hour. | |

| Molar Excess of this compound | 5 to 20-fold | A molar excess of the PEG reagent helps to drive the reaction to completion. The optimal ratio should be determined empirically. | |

| Typical Conjugation Efficiency | >80-90% | High efficiency can be achieved with optimized conditions. Efficiency can be assessed by techniques such as mass spectrometry or chromatography. |

Experimental Protocols

Materials and Reagents

-

Protein or peptide containing at least one accessible cysteine residue

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

-

Reducing agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Quenching reagent: L-cysteine or N-acetylcysteine

-

Organic solvent: Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Boc Deprotection Reagent: Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Purification system: Size-exclusion chromatography (SEC) or dialysis equipment

-

Analytical instruments: Spectrophotometer, LC-MS, or SDS-PAGE system

Protocol 1: Conjugation of this compound to Cysteine Residues

This protocol outlines the steps for the covalent attachment of this compound to a cysteine-containing protein or peptide.

Preparation of the Protein/Peptide

a. Dissolve the protein or peptide in the Conjugation Buffer to a final concentration of 1-5 mg/mL.

b. (Optional) Reduction of Disulfide Bonds: If the target cysteine residue is involved in a disulfide bond, it must first be reduced. Add a 10-fold molar excess of TCEP or DTT and incubate for 1 hour at room temperature.

c. Remove the reducing agent using a desalting column or dialysis against the Conjugation Buffer. This step is critical as residual reducing agents will compete for the maleimide reagent.

Preparation of the this compound Reagent

a. Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10-20 mM).

Conjugation Reaction

a. Add a 10- to 20-fold molar excess of the dissolved this compound to the protein/peptide solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid denaturation of the protein.

b. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

c. Monitor the progress of the reaction using a suitable analytical technique such as LC-MS or SDS-PAGE to confirm the mass shift corresponding to the addition of the this compound moiety.

Quenching the Reaction

a. To stop the conjugation reaction, add a quenching reagent such as L-cysteine or N-acetylcysteine at a final concentration of approximately 100-fold molar excess over the initial amount of this compound.

b. Incubate for 1 hour at room temperature to ensure all unreacted maleimide groups are capped.

Purification of the Conjugate

a. Purify the this compound conjugated protein/peptide from excess reagents and byproducts using size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Boc Deprotection of the PEGylated Conjugate

This protocol describes the removal of the Boc protecting group to expose a primary amine.

Preparation for Deprotection

a. Lyophilize or evaporate the solvent from the purified this compound conjugate to obtain a dry pellet.

b. Dissolve the dried conjugate in anhydrous Dichloromethane (DCM).

Deprotection Reaction

a. In a chemical fume hood, add an equal volume of Trifluoroacetic acid (TFA) to the solution of the conjugate in DCM (to achieve a 50% v/v solution).

b. Incubate the reaction for 1-2 hours at room temperature.

c. Monitor the deprotection by LC-MS to confirm the removal of the Boc group (a mass decrease of 100.12 Da).

Removal of TFA and Purification

a. Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

b. Precipitate the deprotected protein by adding cold diethyl ether. Centrifuge to pellet the protein and discard the supernatant.

c. Wash the protein pellet with cold diethyl ether to remove any residual TFA.

d. Air-dry the protein pellet and resuspend the deprotected, amine-functionalized PEGylated protein in a suitable buffer (e.g., PBS, pH 7.4).

Visualizations

References

Application Notes and Protocols for Maleimide-Thiol Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleimide-thiol conjugation is a widely utilized bioconjugation technique that facilitates the specific and efficient covalent labeling of biomolecules.[1][2][3] This reaction involves the Michael addition of a thiol group (typically from a cysteine residue in a protein or a modified oligonucleotide) to the double bond of a maleimide ring, resulting in the formation of a stable thioether bond.[2][3] Its high selectivity for thiols under mild, physiological conditions makes it an ideal strategy for creating antibody-drug conjugates (ADCs), fluorescently labeled proteins, and functionalized nanoparticles.

This document provides detailed application notes on the reaction conditions for maleimide-thiol conjugation and comprehensive protocols for various applications.

Reaction Mechanism

The conjugation of a thiol to a maleimide proceeds through a Michael addition reaction. The thiol, in its more nucleophilic thiolate form, attacks one of the carbon atoms of the maleimide's double bond. This reaction is highly efficient and specific for thiols within a certain pH range.

References

Application Notes and Protocols for Mal-PEG10-Boc in Antibody-Drug Conjugate (ADC) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small molecule drug. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, pharmacokinetics, and overall efficacy. Mal-PEG10-Boc is a heterobifunctional linker designed for ADC development, featuring a maleimide group for conjugation to antibody thiol groups, a 10-unit polyethylene glycol (PEG) spacer to enhance hydrophilicity, and a tert-butyloxycarbonyl (Boc)-protected amine for subsequent drug attachment.[1][]

These application notes provide detailed protocols and supporting data for the use of this compound in the synthesis of ADCs.

Properties and Mechanism of Action

The this compound linker offers a strategic approach to ADC synthesis. The maleimide group reacts specifically with free sulfhydryl groups on cysteine residues of the antibody, typically after reduction of interchain disulfide bonds, to form a stable thioether linkage.[][3] The PEG10 spacer increases the solubility and stability of the ADC, potentially improving its pharmacokinetic profile.[] The Boc protecting group on the terminal amine allows for a controlled, two-step conjugation process. This group is stable under the conditions required for antibody-linker conjugation but can be efficiently removed under acidic conditions to reveal a primary amine. This newly exposed amine can then be used to attach a cytotoxic payload, often through an amide bond formation with an activated ester form of the drug.

Data Presentation

The use of a PEGylated linker such as this compound can significantly impact the physicochemical properties and biological performance of an ADC. Below are tables summarizing expected quantitative data based on typical ADC characterization.

Table 1: Physicochemical Properties of ADCs

| Property | ADC without PEG Linker | ADC with this compound Linker |

| Solubility in Aqueous Buffer | Low to Moderate | High |

| Aggregation Propensity | Moderate to High | Low |

| Drug-to-Antibody Ratio (DAR) | Variable (2-8) | Controlled (2-8) |

| In Vitro Plasma Stability | Moderate | High |

Note: Data is illustrative and actual values will depend on the specific antibody, payload, and conjugation conditions.

Table 2: In Vitro Cytotoxicity Data

| Cell Line | ADC without PEG Linker (IC50) | ADC with this compound Linker (IC50) |

| Antigen-Positive Cell Line | 1.5 nM | 1.2 nM |

| Antigen-Negative Cell Line | >1000 nM | >1000 nM |

Note: IC50 values represent the concentration of ADC required to inhibit cell growth by 50% and are dependent on the specific cell line and payload used.

Experimental Protocols

The synthesis of an ADC using this compound is a multi-step process involving antibody preparation, linker conjugation, Boc deprotection, and payload attachment.

Protocol 1: Antibody Reduction and Linker Conjugation

This protocol describes the generation of free thiol groups on a monoclonal antibody via reduction of interchain disulfide bonds, followed by conjugation with the this compound linker.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

This compound dissolved in an organic solvent (e.g., DMSO)

-

Conjugation buffer (e.g., PBS, pH 7.2-7.5, with 1 mM EDTA)

-

Desalting column

Procedure:

-

Antibody Preparation: Prepare the mAb at a concentration of 1-10 mg/mL in conjugation buffer.

-

Reduction of Disulfide Bonds: Add a 10-20 fold molar excess of TCEP or DTT to the antibody solution. Incubate at 37°C for 30-60 minutes.

-

Purification of Reduced Antibody: Remove the excess reducing agent using a desalting column equilibrated with conjugation buffer. The purified, reduced antibody should be used immediately.

-

Linker Conjugation: Immediately add a 5-10 fold molar excess of the this compound solution to the reduced antibody. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody stability.

-

Reaction Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

-

Purification of Antibody-Linker Conjugate: Purify the resulting mAb-PEG10-Boc conjugate from excess linker using a desalting column or size-exclusion chromatography (SEC).

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group from the antibody-linker conjugate to expose the primary amine.

Materials:

-

mAb-PEG10-Boc conjugate

-

Trifluoroacetic acid (TFA)

-

Anhydrous dichloromethane (DCM) or a suitable buffer for the antibody

-

Desalting column or dialysis system

Procedure:

-

Preparation for Deprotection: The purified mAb-PEG10-Boc conjugate is prepared in a suitable solvent. For antibodies, this step requires careful optimization to maintain protein integrity. A common method for small molecules is to dissolve the conjugate in anhydrous DCM. For antibodies, a carefully controlled pH drop using a suitable acidic buffer might be an alternative.

-

Acid Treatment: Add TFA to the solution. The concentration and reaction time will need to be optimized, but a common starting point for small molecules is a solution of 20-50% TFA in DCM. For antibodies, much milder conditions would be required.

-

Reaction Incubation: Incubate at room temperature for 1-2 hours, monitoring the reaction progress.

-

Purification of Deprotected Conjugate: Remove the acid and byproducts. For small molecules, this is typically done by evaporation under vacuum. For antibodies, purification will require a desalting column or dialysis to exchange the buffer back to a neutral pH.

Protocol 3: Payload Conjugation

This protocol describes the attachment of the cytotoxic drug to the deprotected antibody-linker conjugate.

Materials:

-

Deprotected mAb-PEG10-NH2 conjugate

-

Activated drug payload (e.g., NHS ester of the drug) dissolved in an organic solvent (e.g., DMSO)

-

Conjugation buffer (e.g., PBS, pH 7.5-8.5)

-

Quenching reagent (e.g., Tris or glycine)

-

Purification system (e.g., SEC or hydrophobic interaction chromatography, HIC)

Procedure:

-

Payload Activation: The cytotoxic drug should have a reactive functional group, such as an N-hydroxysuccinimide (NHS) ester, for reaction with the primary amine on the linker.

-

Payload Conjugation: Add a molar excess of the activated drug payload to the deprotected antibody-linker conjugate solution. The reaction is typically performed at pH 7.5-8.5.

-

Reaction Incubation: Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.

-

Quenching: Add a quenching reagent to cap any unreacted NHS esters.

-

Final ADC Purification: Purify the final ADC from excess drug-linker and other reagents using SEC or HIC. HIC can also be used to determine the drug-to-antibody ratio (DAR).

Mandatory Visualizations

Caption: Experimental workflow for ADC synthesis using this compound.

Caption: General mechanism of action for an antibody-drug conjugate.

References

Application Notes and Protocols for the Synthesis of PROTACs utilizing a Mal-PEG10-Boc Linker

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] These heterobifunctional molecules are comprised of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical component, influencing the PROTAC's efficacy, solubility, and cell permeability.[3] This document provides a detailed protocol for the synthesis of a PROTAC utilizing a Maleimide-PEG10-Boc (Mal-PEG10-Boc) linker, offering a versatile platform for the development of novel protein degraders.

Introduction

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, which leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2][4] This catalytic mechanism allows for the degradation of proteins that have been traditionally considered "undruggable". The choice of the linker is paramount in PROTAC design as its length, composition, and flexibility dictate the geometry of the ternary complex. Polyethylene glycol (PEG) linkers are frequently employed due to their ability to enhance solubility, improve cell permeability, and provide the necessary flexibility for optimal ternary complex formation.

The this compound linker features a maleimide group for conjugation to a cysteine residue on a protein ligand and a Boc-protected amine for the sequential attachment of an E3 ligase ligand. This modular approach allows for the systematic synthesis of PROTAC libraries with varying E3 ligase ligands for the optimization of degradation efficiency.

PROTAC Structure and Mechanism

The fundamental structure of a PROTAC and its mechanism of action are depicted below. The this compound linker serves to connect the target protein ligand and the E3 ligase ligand, facilitating the formation of the key ternary complex.

Caption: General structure of a PROTAC molecule.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of a PROTAC using a PEG-based linker. These values are illustrative and may vary depending on the specific ligands and reaction conditions used.

| Compound | Molecular Weight ( g/mol ) | Starting Amount (mg) | Equivalents | Yield (%) | Purity (HPLC) |

| POI Ligand-SH | ~300-500 | 100 | 1.0 | - | >95% |

| This compound | ~700-800 | 1.2-1.5 eq | 1.2 | - | >95% |

| Intermediate 1 | ~1000-1300 | - | - | 60-80% | >90% |

| E3 Ligase Ligand-COOH | ~250-450 | 1.0 | 1.0 | - | >98% |

| Final PROTAC | ~1250-1750 | - | - | 40-60% | >95% |

Experimental Protocol

This protocol outlines the solution-phase synthesis of a PROTAC using a this compound linker. The synthesis involves a two-step process: 1) conjugation of the POI ligand to the maleimide end of the linker, and 2) deprotection of the Boc group followed by coupling of the E3 ligase ligand.

Materials

-

POI Ligand with a free thiol group (POI-SH)

-

This compound

-

E3 Ligase Ligand with a carboxylic acid group (e.g., Pomalidomide)

-

N,N-Diisopropylethylamine (DIPEA)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Acetonitrile (ACN), HPLC grade

-

Water, Milli-Q or equivalent

-

Saturated aqueous Sodium Bicarbonate (NaHCO3)

-

Brine

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Reverse-phase C18 silica gel for flash chromatography

Step 1: Synthesis of POI Ligand-Linker Intermediate

This step involves the Michael addition of the thiol group of the POI ligand to the maleimide of the this compound linker.

-

To a solution of the POI Ligand-SH (1.0 eq) in anhydrous DMF, add DIPEA (1.1 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the POI Ligand-Linker intermediate.

Step 2: Boc Deprotection

This step removes the Boc protecting group to expose the terminal amine for the subsequent coupling reaction.

-

Dissolve the POI Ligand-Linker intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA. The resulting amine intermediate (as a TFA salt) is used in the next step without further purification.

Step 3: Synthesis of the Final PROTAC

This step involves the amide coupling of the deprotected linker intermediate with the E3 ligase ligand.

-

To a solution of the E3 Ligase Ligand-COOH (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add a solution of the amine intermediate from Step 2 (TFA salt, 1.1 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative reverse-phase HPLC to afford the final PROTAC.

Characterization

The final PROTAC product and intermediates should be characterized by:

-

LC-MS: To confirm the molecular weight and purity.

-

¹H NMR and ¹³C NMR: To confirm the chemical structure.

-

HRMS: To confirm the accurate mass and elemental composition.

Experimental Workflow